molecular formula C7H6BBrF3KO B1453197 Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide CAS No. 1189097-39-9

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide

Cat. No.: B1453197
CAS No.: 1189097-39-9
M. Wt: 292.93 g/mol
InChI Key: WLTLGBRAIPQAQC-UHFFFAOYSA-N
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Description

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a bromine atom at the 3-position and a methoxy group at the 5-position of the aromatic ring, which influence its electronic and steric properties. This compound is synthesized via reaction of 3-bromo-5-methoxyphenylboronic acid with BF₃∙OEt₂ in 1,2-dichloroethane at 80°C for 15 hours, yielding a light blue solid with 87% efficiency . Its molecular formula is C₇H₆BBrF₃OK, with a molecular weight of 292.9 g/mol and a purity of 95% .

Properties

IUPAC Name

potassium;(3-bromo-5-methoxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTLGBRAIPQAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)Br)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189097-39-9
Record name Borate(1-), (3-bromo-5-methoxyphenyl)trifluoro-, potassium (1:1), (T-4)-
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Record name potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
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Preparation Methods

Principal Preparation Method

The predominant and well-documented method for synthesizing potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide involves the conversion of the corresponding boronic acid to the trifluoroborate salt using potassium bifluoride. This method is favored due to its efficiency, mild conditions, and the stability of the resulting trifluoroborate salt.

General Reaction:

$$
\text{3-bromo-5-methoxyphenylboronic acid (RB(OH)2)} + \text{Potassium bifluoride (K[HF2])} \rightarrow \text{this compound (K[RBF3])} + H2O
$$

  • The reaction is typically conducted in aprotic solvents such as tetrahydrofuran (THF) under controlled temperature to maximize yield and purity.
  • Potassium bifluoride acts as a fluorinating agent, facilitating the formation of the trifluoroborate group.
  • The process is moisture- and air-stable, which simplifies handling and storage.

Detailed Synthetic Procedure

Step Reagents & Conditions Description
1 3-bromo-5-methoxyphenylboronic acid Starting material, commercially available or synthesized via standard methods
2 Potassium bifluoride (KHF2) Fluorinating agent for trifluoroborate formation
3 Solvent: Tetrahydrofuran (THF) or similar aprotic solvent Provides suitable medium for reaction
4 Temperature: Ambient to mild heating (e.g., 25–50 °C) Ensures reaction progress without decomposition
5 Reaction Time: Several hours (typically 4–12 h) Allows complete conversion
6 Work-up: Filtration and washing Isolation of solid potassium trifluoroborate salt

This method yields this compound as a solid with high purity, suitable for subsequent synthetic applications.

Research Findings and Analytical Data

  • Yield and Purity: Reported yields range from 70% to 90%, with purity exceeding 95% as confirmed by NMR and elemental analysis.
  • Stability: The trifluoroborate salt exhibits remarkable stability under ambient conditions, resistant to hydrolysis and oxidation.
  • Reactivity: The compound acts as a strong nucleophile in cross-coupling reactions, particularly Suzuki–Miyaura coupling, enabling efficient carbon-carbon bond formation.

Comparative Table of Related Organoboron Compounds

Compound Name Structural Features Preparation Notes Unique Reactivity Aspects
This compound Bromine and methoxy substituents on phenyl ring Boronic acid + KHF2 in THF Versatile in cross-coupling, stable trifluoroborate salt
Potassium (3-methoxyphenyl)trifluoroborate Lacks bromine substituent Similar method without halogen More reactive due to absence of halogen
Potassium (4-bromo-5-methylphenyl)trifluoroborate Bromine and methyl substituents Analogous synthesis Steric effects influence reactivity
Potassium trifluoro(4-methoxyphenyl)borate Different substitution pattern Similar preparation Electronic properties vary

Notes on Alternative Preparation Routes

While the potassium bifluoride method is the standard, alternative synthetic approaches may include:

Summary of Preparation Method Advantages

Advantage Explanation
Mild Reaction Conditions Avoids harsh reagents or extreme temperatures
High Yield and Purity Efficient conversion with minimal side products
Stability of Product Air- and moisture-stable trifluoroborate salt
Scalability Suitable for laboratory and industrial scale synthesis
Versatility Product is compatible with various cross-coupling protocols

Chemical Reactions Analysis

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is a strong nucleophile and participates in various chemical reactions, including:

Mechanism of Action

The mechanism of action of potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide involves its role as a nucleophile in chemical reactions. It reacts with electrophiles to form new bonds, often facilitated by metal catalysts in cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Positional Isomers

Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide

  • Molecular Formula : C₇H₆BBrF₃OK
  • Molecular Weight : 292.9 g/mol
  • Substituents : Bromine at 5-position, methoxy at 2-position.
  • Impact : The altered substituent positions reduce symmetry and may affect reactivity in cross-couplings due to differing electronic effects (e.g., methoxy’s electron-donating nature at ortho vs. meta positions) .

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide Substituents: Bromine at 2-position, methoxy at 5-position. Likely exhibits steric hindrance at the ortho-bromo position .

Halogen-Substituted Analogues

Potassium (2,4-dichlorophenyl)trifluoroboranuide

  • Molecular Formula : C₆H₃BCl₂F₃K
  • Molecular Weight : 252.9 g/mol
  • Substituents : Chlorine at 2- and 4-positions.
  • Properties : Higher thermal stability (melting point: 202°C ) compared to brominated derivatives. Chlorine’s smaller size and lower polarizability may reduce coupling efficiency in certain reactions .

Electronically Modified Analogues

Potassium 4-(ethylthio)phenyltrifluoroborate Molecular Formula: C₈H₉BF₃KS Substituents: Ethylthio group at 4-position.

Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide

  • Molecular Formula : C₇H₄BF₆KO
  • Molecular Weight : 268.01 g/mol
  • Substituents : Trifluoromethoxy group at 2-position.
  • Impact : Strong electron-withdrawing effects from CF₃O– group stabilize intermediates in oxidative coupling reactions .

Functional Group Variations

Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide Molecular Formula: C₉H₁₀BF₃KNO₂ Purity: 95% Substituents: Amino and methoxycarbonyl groups. Applications: Enhanced reactivity for post-functionalization (e.g., amide formation) after cross-coupling .

Potassium (3-benzylphenyl)trifluoroboranuide Molecular Weight: 274.13 g/mol Substituents: Benzyl group at 3-position.

Aliphatic vs. Aromatic Derivatives

Potassium (4-ethoxy-4-oxobutan-2-yl)trifluoroboranuide

  • Molecular Formula : C₆H₁₁BF₃KO₂
  • Molecular Weight : 222.1 g/mol
  • Structure : Aliphatic boronate with an ethoxy-oxo group.
  • Applications : Used in alkylation reactions rather than aryl-aryl couplings. Lower molecular weight and solubility differ significantly from aromatic analogues .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Properties/Applications
Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide C₇H₆BBrF₃OK 292.9 3-Br, 5-OCH₃ 95% High reactivity in Suzuki couplings
Potassium (2,4-dichlorophenyl)trifluoroboranuide C₆H₃BCl₂F₃K 252.9 2-Cl, 4-Cl 95% High thermal stability (m.p. 202°C)
Potassium 4-(ethylthio)phenyltrifluoroborate C₈H₉BF₃KS Not reported 4-SC₂H₅ 96% Enhanced nucleophilicity
Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide C₉H₁₀BF₃KNO₂ Not reported 3-NH₂, 5-COOCH₃ 95% Post-functionalization potential
Potassium (4-ethoxy-4-oxobutan-2-yl)trifluoroboranuide C₆H₁₁BF₃KO₂ 222.1 Aliphatic ethoxy-oxo chain 95% Alkylation reactions

Biological Activity

Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide is an organoboron compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthesis, and comparative analysis with similar compounds, supported by relevant data and case studies.

Overview of Organoboron Compounds

Organoboron compounds, including this compound, are recognized for their stability and versatility in chemical reactions. They are particularly valuable in the synthesis of biologically active molecules due to their ability to form new carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling reaction. The trifluoroborate group in this compound can act as a masked Lewis acid, facilitating various organic transformations.

The primary mechanism of action for this compound involves transmetalation processes during cross-coupling reactions. Here’s a simplified overview of the steps involved:

  • Oxidative Addition : The palladium catalyst reacts with the halide component, forming a palladium complex.
  • Transmetalation : The organotrifluoroborate transfers its organic group to the palladium complex.
  • Reductive Elimination : This step leads to the formation of the desired carbon-carbon bond while regenerating the palladium catalyst.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-5-methoxyphenylboronic acid with potassium bifluoride. The general reaction can be summarized as follows:

3 Bromo 5 methoxyphenylboronic acid+Potassium bifluoridePotassium 3 bromo 5 methoxyphenyl trifluoroboranuide\text{3 Bromo 5 methoxyphenylboronic acid}+\text{Potassium bifluoride}\rightarrow \text{Potassium 3 bromo 5 methoxyphenyl trifluoroboranuide}

This reaction is usually conducted in suitable solvents like tetrahydrofuran (THF) under controlled conditions to ensure high yields and purity.

Biological Activity and Applications

While specific biological activities of this compound are not extensively documented, organoboron compounds are known for their potential in medicinal chemistry. The compound's ability to form new carbon-carbon bonds makes it valuable in developing new therapeutic agents.

Potential Applications:

  • Drug Development : Used as a building block in synthesizing novel drug candidates.
  • Biological Pathway Modulation : Can modify biomolecules to study biological interactions and pathways.
  • Material Science : The compound may influence properties such as solubility and conductivity due to its unique functional groups.

Comparative Analysis with Similar Compounds

A comparative analysis with other organoboron compounds highlights the unique features and reactivity of this compound:

Compound NameStructural FeaturesUniqueness
Potassium (3-methoxyphenyl)trifluoroborateLacks bromine substituentMore reactive due to absence of halogen
Potassium (4-bromo-5-methylphenyl)trifluoroborateContains a methyl groupDifferent steric effects affecting reactivity
Potassium trifluoro(4-methoxyphenyl)borateDifferent substitution patternVaries in electronic properties

These comparisons illustrate how the specific substituents on this compound influence its behavior in chemical reactions and potential applications.

Notable Research Outcomes:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Organoboron compounds have been successfully utilized in synthesizing APIs through cross-coupling methodologies.
  • Biological Pathway Studies : Modifications using organoboron compounds have facilitated insights into complex biological pathways, enhancing our understanding of drug interactions .

Q & A

Q. What are the established synthetic routes for preparing Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide?

Methodological Answer: The synthesis of aryltrifluoroborates typically follows a two-step protocol involving lithiation and subsequent boronation. A general procedure (GP2) outlined in Chem. Eur. J. (2018) for analogous compounds involves:

Lithiation : Reacting the aryl precursor (e.g., tert-butyl-protected indole) with a strong base like n-BuLi in hexane at low temperatures (-78°C to 0°C) to generate an aryl lithium intermediate.

Boronation : Treating the intermediate with triisopropyl borate (B(OiPr)₃) to form the boronate ester, followed by aqueous KHF₂ to yield the potassium trifluoroborate salt .
For brominated analogs like the target compound, bromine substituents should be introduced prior to lithiation to avoid side reactions. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography or recrystallization .

Q. Which techniques are recommended for structural characterization of this compound?

Methodological Answer: Key characterization methods include:

  • X-ray Crystallography : Use SHELX-2018 for structure solution and refinement. Data collection requires high-quality single crystals grown via slow evaporation or diffusion methods. SHELXL is optimal for small-molecule refinement, while Mercury CSD 2.0 aids in visualizing crystal packing and intermolecular interactions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. The bromine and methoxy groups will cause distinct deshielding effects (e.g., methoxy ~δ 3.8 ppm in ¹H NMR).
    • FT-IR : Confirm B-F stretching vibrations (~1450 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: While specific toxicological data for this compound is limited (as noted in safety sheets for related borates), standard precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Keep in a desiccator at 0–6°C to prevent hydrolysis. Avoid contact with moisture or strong acids, which may release HF .
  • Spill Management : Neutralize with calcium carbonate or sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Methodological Answer: Key variables to optimize:

  • Temperature Control : Maintain lithiation at ≤-40°C to minimize side reactions (e.g., Br-Li exchange).
  • Stoichiometry : Use 1.5 equivalents of n-BuLi and 3.0 equivalents of B(OiPr)₃ to ensure complete conversion .
  • Workup : Replace aqueous KHF₂ with KHCO₃ for milder conditions, reducing boron hydrolysis.
  • Scale-Up Challenges : Implement continuous flow chemistry to enhance heat dissipation and mixing efficiency.

Q. What strategies address solubility limitations in polar aprotic solvents?

Methodological Answer: Solubility issues in DMF or DMSO can hinder cross-coupling applications. Strategies include:

  • Co-Solvent Systems : Use THF/water mixtures (4:1 v/v) with phase-transfer catalysts like TBAB.
  • Microwave Assistance : Enhance dissolution via microwave irradiation at 60–80°C for 10–15 minutes.
  • Derivatization : Convert the trifluoroborate to a more soluble tetrafluoroborate salt using AgNO₃ .

Q. How should discrepancies between computational and experimental NMR data be resolved?

Methodological Answer: If DFT-predicted NMR shifts (e.g., using Gaussian 16) conflict with experimental

  • Verify Assignments : Perform 2D NMR (COSY, NOESY) to confirm proton-proton correlations.
  • Check Crystal Packing : Use Mercury CSD 2.0 to identify intermolecular interactions (e.g., hydrogen bonding) that may alter electronic environments .
  • Dynamic Effects : Consider variable-temperature NMR to assess conformational flexibility impacting chemical shifts.

Q. What computational tools predict crystal packing and stability?

Methodological Answer:

  • Mercury CSD : Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., F···H, Br···H). Compare packing similarity to related borates in the Cambridge Structural Database .
  • SHELXL Refinement : Apply TWIN/BASF commands to model disorder or twinning, common in halogenated compounds .

Q. What mechanistic insights exist for its role in Suzuki-Miyaura cross-coupling?

Methodological Answer: The trifluoroborate group acts as a stable "protecting group" for boronic acids, minimizing proto-deboronation. Key steps:

Transmetallation : Pd(0) oxidatively adds to the aryl halide, then the trifluoroborate undergoes ligand exchange with Pd(II).

Reductive Elimination : Forms the biaryl product.

  • Kinetic Studies : Use in situ IR or ¹⁹F NMR to track boron-Pd intermediates.
  • Side Reactions : Competing β-fluoride elimination is suppressed by the electron-withdrawing methoxy group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
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Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide

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